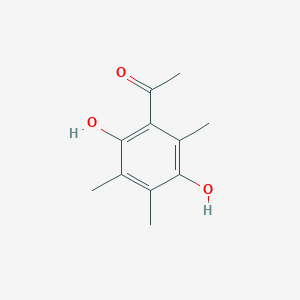![molecular formula C7H6N2OS B8751980 Thiazolo[4,5-c]pyridin-2-ylmethanol](/img/structure/B8751980.png)
Thiazolo[4,5-c]pyridin-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[4,5-c]pyridin-2-ylmethanol is a heterocyclic compound that combines the structural features of thiazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-c]pyridine-2-methanol typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride . The reaction conditions often include the use of a slight excess of sodium acetate and a catalytic amount of N-methylmorpholine .
Industrial Production Methods
Industrial production methods for thiazolo[4,5-c]pyridine-2-methanol are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-c]pyridin-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . The reaction conditions vary depending on the desired product but often involve the use of solvents like ethanol and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of thiazolo[4,5-c]pyridine, which can have different functional groups attached, enhancing their chemical and biological properties .
Scientific Research Applications
Thiazolo[4,5-c]pyridin-2-ylmethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of thiazolo[4,5-c]pyridine-2-methanol involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes like poly (ADP-ribose) polymerase-1, which plays a role in DNA repair . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Another fused heterocyclic compound with similar structural features but different biological activities.
Thiazolo[3,2-a]pyrimidine: Known for its high antitumor and antibacterial activities.
Thiazolo[5,4-b]pyridine: Exhibits potent inhibitory activity against specific enzymes.
Uniqueness
Thiazolo[4,5-c]pyridin-2-ylmethanol is unique due to its specific arrangement of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridin-2-ylmethanol |
InChI |
InChI=1S/C7H6N2OS/c10-4-7-9-5-3-8-2-1-6(5)11-7/h1-3,10H,4H2 |
InChI Key |
SMBQNZCADOLJCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
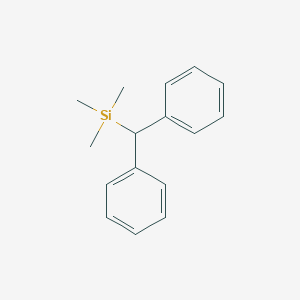
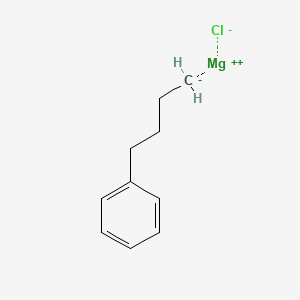
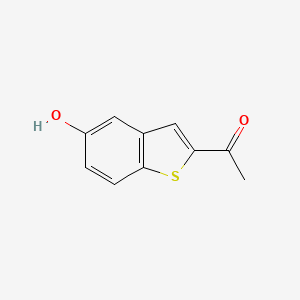
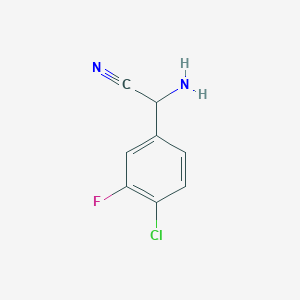
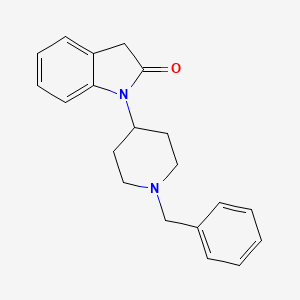
![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-aminophenoxy)propyl]-](/img/structure/B8751934.png)
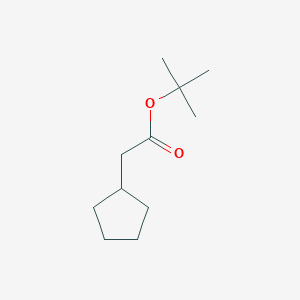
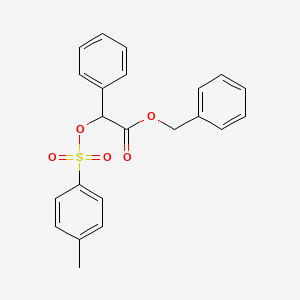
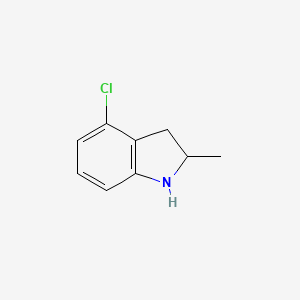
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B8751963.png)
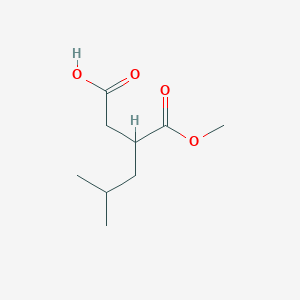
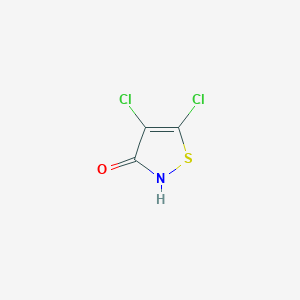
![2-(2-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)-2-cyclohexylethanol](/img/structure/B8751985.png)
